tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a pyrazolyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazolyl group to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the pyrazolyl group.
4-(Aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the combination of the tert-butyl ester, aminomethyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2680536-03-0 |
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Molecular Formula |
C14H24N4O2 |
Molecular Weight |
280.4 |
Purity |
95 |
Origin of Product |
United States |
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